3,4-dinitrobenzoyl Chloride
Overview
Description
3,4-Dinitrobenzoyl Chloride is an organic compound . It is the acyl chloride of 3,5-dinitrobenzoic acid and like it is mainly used in the analysis of organic substances by derivatization .
Synthesis Analysis
3,5-dinitrobenzoyl chloride is prepared by the reaction of 3,5-dinitrobenzoic acid with phosphorus pentachloride, PCl5. It can likewise be prepared by reaction with phosphorus trichloride, PCl3, or thionyl chloride, SOCl2 .Molecular Structure Analysis
The molecular formula of this compound is C7H3ClN2O5 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
3,5-Dinitrobenzoyl Chloride has its main use in the analysis of organic compounds by derivatization, specifically of alcohols and amines . It is used in cases where the substance to be analyzed is sensitive and cannot be directly reacted with 3,5-dinitrobenzoic acid .Scientific Research Applications
Analysis of Hydroxyl Groups
The 3,5-dinitrobenzoyl chloride method has been adapted for the semi-micro analysis of hydroxyl groups in compounds like polyethylene glycol and non-ionic surfactants. This method enables the determination of hydroxyl groups with a relative accuracy of 4.5% and is particularly effective for products with more than ten ethylene oxide units per molecule (Han, 1967).
Organic Photovoltaic Devices
3,5-Dinitrobenzoyl chloride has been used to covalently link graphene oxide, resulting in materials like GO-ethylene-dinitro-benzoyl (GO-EDNB). These materials demonstrate significant improvement in the performance of poly-(3-hexylthiophene) (P3HT) bulk heterojunction photovoltaic devices, enhancing power conversion efficiency (Stylianakis et al., 2012).
Hydrogen-Bonded Framework Structures
3,5-Dinitrobenzoyl chloride is instrumental in forming hydrogen-bonded framework structures in various chemical compounds. These structures are essential for understanding molecular interactions and have potential applications in material science and pharmaceuticals (Vasconcelos et al., 2006).
Serum Creatinine Assay
In medical diagnostics, 3,5-dinitrobenzoyl chloride is used in assays for the determination of serum creatinine. This application is critical for evaluating kidney function and has shown to be more precise and specific than other methods (Parekh et al., 1977).
Xylan Acylation and Adsorption Property
3,5-Dinitrobenzoyl chloride is used in the acylation of xylan, creating xylan esters like xylan 3,5-dinitrobenzoate. These esters have shown promise as adsorbents for creatinine, indicating potential applications in the treatment of chronic renal failure (Kong et al., 2015).
Chiral Recognition
It plays a role in chiral recognition, where it is used to acylate amines, helping in the chromatographic analysis and understanding of enantioselectivity, which is essential in the development of pharmaceuticals (Pirkle et al., 1993).
Safety and Hazards
Mechanism of Action
Target of Action
3,4-Dinitrobenzoyl Chloride is primarily used as a laboratory chemical and in the synthesis of substances . .
Mode of Action
For instance, 4-Nitrobenzoyl chloride is known to react with triphenylphosphonium salt to synthesize benzofurans .
Biochemical Pathways
It’s worth noting that dinitrobenzoyl chlorides are often used in the synthesis of other compounds, which may have their own effects on various biochemical pathways .
Result of Action
It’s known that dinitrobenzoyl chlorides can cause skin corrosion and serious eye damage .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s recommended to avoid the formation of dust and aerosols when handling this compound . Furthermore, it should be stored in a dry, cool, and well-ventilated place .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as 3,5-Dinitrobenzoyl Chloride, are used in the analysis of organic substances by derivatization
Cellular Effects
It is known that similar compounds can cause severe skin burns and eye damage, and are suspected of causing genetic defects
Molecular Mechanism
It is known that similar compounds, such as 3,5-Dinitrobenzoyl Chloride, are used in the analysis of organic substances by derivatization
Temporal Effects in Laboratory Settings
It is known that similar compounds can cause severe skin burns and eye damage, and are suspected of causing genetic defects
Dosage Effects in Animal Models
It is known that similar compounds can cause severe skin burns and eye damage, and are suspected of causing genetic defects
Metabolic Pathways
It is known that similar compounds, such as 3,5-Dinitrobenzoyl Chloride, are used in the analysis of organic substances by derivatization
Transport and Distribution
It is known that similar compounds can cause severe skin burns and eye damage, and are suspected of causing genetic defects
Subcellular Localization
It is known that similar compounds can cause severe skin burns and eye damage, and are suspected of causing genetic defects
Properties
IUPAC Name |
3,4-dinitrobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O5/c8-7(11)4-1-2-5(9(12)13)6(3-4)10(14)15/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMNPBSGWVIXTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473166 | |
Record name | 3,4-dinitrobenzoyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24376-18-9 | |
Record name | 3,4-dinitrobenzoyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3,4-dinitrobenzoyl chloride in the synthesis of suramin analogs?
A: In this research, this compound serves as a key building block in a multi-step synthesis of suramin analogs []. It reacts with various aminoarene sulfonic acids (2a-e) through an acylation reaction. This forms the amide intermediates (4a-e), which are further modified to ultimately yield the desired benzimidazole-containing suramin analogs.
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